molecular formula C10H11BrN4O4 B054784 2-Bromo-2'-deoxyinosine CAS No. 123994-87-6

2-Bromo-2'-deoxyinosine

Cat. No.: B054784
CAS No.: 123994-87-6
M. Wt: 331.12 g/mol
InChI Key: HGAZEBCPIVCHRO-KVQBGUIXSA-N
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Description

2-Bromo-2’-deoxyinosine is a synthetic nucleoside analog that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom at the 2-position of the deoxyinosine molecule, which significantly alters its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-deoxyinosine typically involves the bromination of 2’-deoxyinosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-2’-deoxyinosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2’-deoxyinosine derivatives, while coupling reactions can produce complex nucleoside analogs with extended carbon chains.

Scientific Research Applications

2-Bromo-2’-deoxyinosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex nucleoside analogs and studying reaction mechanisms.

    Biology: Researchers use it to investigate the effects of nucleoside modifications on DNA and RNA structures and functions.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.

    Industry: It can be used in the development of diagnostic tools and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to molecular targets such as enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2’-deoxyinosine is unique due to the presence of the bromine atom, which significantly enhances its chemical reactivity and potential for forming various derivatives. This makes it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications.

Properties

IUPAC Name

2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAZEBCPIVCHRO-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2'-deoxyinosine
Reactant of Route 2
2-Bromo-2'-deoxyinosine
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2-Bromo-2'-deoxyinosine
Reactant of Route 4
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2-Bromo-2'-deoxyinosine
Reactant of Route 5
2-Bromo-2'-deoxyinosine
Reactant of Route 6
2-Bromo-2'-deoxyinosine

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